2-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
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Description
2-(4-((4-(tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a highly potent and selective inhibitor of protein kinase CK1δ, which plays a crucial role in regulating various cellular processes.
Scientific Research Applications
Crystal Structure and Computational Analysis
Research into similar compounds, such as 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, has provided insights into the crystal structure and computational analysis, including density functional theory (DFT) calculations. These studies reveal the electrophilic and nucleophilic nature of molecules, offering a foundational understanding for further exploration of 2-(4-((4-(tert-Butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole in scientific research (Kumara et al., 2017).
Antimicrobial and Antifungal Activities
Several studies have focused on the synthesis and biological evaluation of piperazine derivatives, showing potential antimicrobial and antifungal activities. For instance, new sulfonamide and amide derivatives containing piperazine and imidazo[1,2-b]pyridazine moiety have been synthesized and screened against various bacterial and fungal strains, indicating a direction for the application of 2-(4-((4-(tert-Butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole in antimicrobial research (Bhatt et al., 2016).
Anticancer Potential
The synthesis of novel derivatives and their evaluation for cytotoxic activity against human cancer cell lines have been a significant area of research. Compounds with structures similar to 2-(4-((4-(tert-Butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole have demonstrated potential anticancer properties, suggesting the compound's utility in developing new therapeutic agents (Al-Soud et al., 2021).
Corrosion Inhibition
Research has also extended to the application of benzimidazole derivatives as corrosion inhibitors, with studies focusing on the inhibitive action of synthesized compounds on the corrosion of metals in acidic solutions. This research avenue suggests potential industrial applications of 2-(4-((4-(tert-Butyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole in protecting materials against corrosion (Yadav et al., 2016).
properties
IUPAC Name |
2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-21(2,3)16-8-10-17(11-9-16)28(26,27)25-14-12-24(13-15-25)20-22-18-6-4-5-7-19(18)23-20/h4-11H,12-15H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSNNEWBHMDFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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